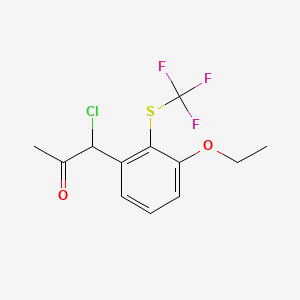
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C12H12ClF3O2S and a molecular weight of 312.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and versatile chemical entity.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The starting material, a phenyl ring, is first substituted with an ethoxy group and a trifluoromethylthio group through electrophilic aromatic substitution reactions.
Chlorination: The substituted phenyl ring is then subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.
Ketone Formation: The final step involves the formation of the ketone group through a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of secondary alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets of target proteins. The chloro and ethoxy groups may contribute to the compound’s binding affinity and selectivity towards specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one: Lacks the sulfur atom, which may affect its chemical reactivity and biological activity.
1-Chloro-1-(3-methoxy-2-(trifluoromethylthio)phenyl)propan-2-one: Contains a methoxy group instead of an ethoxy group, potentially altering its physicochemical properties and interactions with biological targets.
Activité Biologique
1-Chloro-1-(3-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClF3OS |
| Molecular Weight | 290.74 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C(=C1)Cl)SC(F)(F)F)OCC)C)C |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethylthio group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways or cellular signaling, leading to altered physiological responses. The specific mechanism often involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Antimicrobial Activity
Studies on related compounds have shown promising antimicrobial properties. For example, compounds containing trifluoromethyl groups are known to exhibit enhanced activity against various bacterial strains due to their ability to disrupt microbial cell membranes.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several trifluoromethyl-containing compounds, including derivatives similar to this compound. The results indicated a significant reduction in bacterial growth, suggesting potential applications in developing new antibiotics.
Study 2: Enzyme Inhibition Assays
In vitro assays demonstrated that the compound effectively inhibited specific enzymes involved in inflammatory pathways. This inhibition was quantified using standard enzyme kinetics, showing a significant decrease in enzyme activity at low micromolar concentrations.
Data Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C12H12ClF3O2S |
|---|---|
Poids moléculaire |
312.74 g/mol |
Nom IUPAC |
1-chloro-1-[3-ethoxy-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2S/c1-3-18-9-6-4-5-8(10(13)7(2)17)11(9)19-12(14,15)16/h4-6,10H,3H2,1-2H3 |
Clé InChI |
DWPXDCWDEDNSKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1SC(F)(F)F)C(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















